molecular formula C9H13ClFNO B13458935 [(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2866316-80-3

[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13458935
CAS No.: 2866316-80-3
M. Wt: 205.66 g/mol
InChI Key: CLDRYEDQXHILFN-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride is an organic compound with the molecular formula C9H12FNO·HCl. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylamine group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Hydroxylated or alkoxylated derivatives

Scientific Research Applications

(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the fluorine atom and methoxy group can enhance its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride can be compared with other similar compounds such as:

  • (3-Fluoro-4-methylphenyl)methylamine hydrochloride
  • (3-Fluoro-2-methylphenyl)methylamine hydrochloride

These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of the fluorine atom and methoxy group in (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride contributes to its distinct chemical and biological properties.

Properties

CAS No.

2866316-80-3

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

1-(3-fluoro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-7-4-3-5-8(10)9(7)12-2;/h3-5,11H,6H2,1-2H3;1H

InChI Key

CLDRYEDQXHILFN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC=C1)F)OC.Cl

Origin of Product

United States

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